Cantharidic acid (disodium)
CAS No.:
Cat. No.: VC16589174
Molecular Formula: C10H12Na2O5
Molecular Weight: 258.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12Na2O5 |
---|---|
Molecular Weight | 258.18 g/mol |
IUPAC Name | disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Standard InChI | InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; |
Standard InChI Key | JFALSOLNDKMHAL-CSYCBQNYSA-L |
Isomeric SMILES | C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES | CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Cantharidic acid (disodium) is derived from the hydrolysis of cantharidin, a bicyclic terpenoid. The parent compound, cantharidin (), undergoes base-catalyzed hydrolysis to yield cantharidic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The resulting structure retains the bicyclo[2.2.1]heptane core but incorporates two carboxylate groups () and two sodium counterions (Fig. 1) .
Table 1: Physicochemical Properties of Cantharidic Acid (Disodium)
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 258.18 g/mol | |
CAS Number | 1465-77-6 | |
Solubility | Soluble in water, DMSO, ethanol | |
Appearance | White crystalline solid |
Structural Insights
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the disodium salt adopts a planar conformation, with sodium ions coordinating the carboxylate oxygens . This ionic interaction enhances aqueous solubility compared to the parent cantharidin, which is highly lipophilic. The improved solubility facilitates its use in in vitro and in vivo studies, though it may also influence bioavailability and toxicity profiles.
Synthesis and Industrial Preparation
Hydrolysis of Cantharidin
The synthesis of cantharidic acid (disodium) begins with the alkaline hydrolysis of cantharidin. Reacting cantharidin with sodium hydroxide () under reflux conditions yields the disodium salt via the following reaction:
The reaction proceeds through nucleophilic attack by hydroxide ions on the anhydride moiety of cantharidin, resulting in ring opening and formation of the dicarboxylate intermediate.
Purification and Quality Control
Post-synthesis, the product is purified via recrystallization from aqueous ethanol, achieving >98% purity as verified by high-performance liquid chromatography (HPLC). Industrial-scale production adheres to Good Manufacturing Practices (GMP) to ensure batch consistency, particularly for pharmaceutical applications.
Biological Activity and Mechanism of Action
Protein Phosphatase Inhibition
Cantharidic acid (disodium) is a non-competitive inhibitor of PP1 and PP2A, with half-maximal inhibitory concentrations () of 0.6 µM and 0.05 µM, respectively. These phosphatases regulate dephosphorylation events in signaling pathways such as glycogen metabolism, cell cycle progression, and apoptosis. Inhibition disrupts phosphorylation-dephosphorylation equilibria, leading to hyperphosphorylation of downstream targets like retinoblastoma protein (pRb) and nuclear factor-kappa B (NF-κB).
Table 2: Inhibitory Activity of Cantharidic Acid (Disodium)
Target | Biological Effect | Source | |
---|---|---|---|
PP2A | 0.05 µM | Cell cycle arrest | |
PP1 | 0.6 µM | Impaired glycogenolysis | |
Caspase-3 Activation | 10 µM | Apoptosis induction |
Apoptosis Induction in Cancer Cells
In human leukemic HL-60 cells, cantharidic acid (disodium) activates the c-Jun N-terminal kinase (JNK) pathway, culminating in caspase-8, -9, and -3 activation. This cascade triggers mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and DNA fragmentation—hallmarks of intrinsic apoptosis . Similar effects are observed in oral squamous cell carcinoma (OSCC), where the compound induces ER stress and the terminal unfolded protein response (UPR), leading to caspase-12 activation .
Applications in Oncology
Preclinical Anticancer Activity
Studies demonstrate dose-dependent cytotoxicity across multiple cancer cell lines:
-
HL-60 Leukemia: 50% growth inhibition at 5 µM.
-
OSCC: 70% reduction in viability at 10 µM via ER stress-mediated apoptosis .
-
Hepatocellular Carcinoma: Synergistic effects with sorafenib, enhancing tumor suppression in vivo.
Mechanistic Synergy with Chemotherapeutics
Combination therapies leveraging cantharidic acid (disodium) and DNA-damaging agents (e.g., cisplatin) show enhanced efficacy. The compound sensitizes cancer cells to chemotherapy by suppressing PP2A-mediated repair of DNA double-strand breaks.
Pharmacokinetics and Toxicology
In Vivo Pharmacodynamics
Rodent studies reveal dose-dependent hepatomegaly and hyperglycemia at doses ≥2 mg/kg, attributable to PP1 inhibition and subsequent glycogenolysis. Plasma half-life () is approximately 3.2 hours, with renal excretion as the primary elimination route.
Acute Toxicity Profile
As per safety data sheets, the compound exhibits:
Current Research and Future Directions
Targeted Drug Delivery
Recent efforts focus on encapsulating cantharidic acid (disodium) in liposomes or polymeric nanoparticles to reduce systemic toxicity. Preliminary data show a 40% decrease in hepatotoxicity while maintaining anticancer efficacy.
Clinical Translation Challenges
Despite promising preclinical results, clinical adoption is hindered by its narrow therapeutic index. Ongoing structure-activity relationship (SAR) studies aim to develop analogs with improved selectivity for PP2A over PP1.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume